tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
CAS No.:
Cat. No.: VC13591814
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O3 |
|---|---|
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | tert-butyl 5-amino-3-oxo-2H-indazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,13H2,1-3H3,(H,14,16) |
| Standard InChI Key | MYJZYQJOXJNACN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=O)N1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=O)N1 |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes and Reaction Conditions
The most efficient synthesis of tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves catalytic hydrogenation under mild conditions. As detailed in WO2008/79759, the precursor tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (19C) undergoes reduction using hydrogen gas (1 atm) in the presence of 10% palladium on activated carbon (Pd/C) within a tetrahydrofuran (THF)-water solvent system . Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 15% (wt/wt relative to 19C) |
| Reaction Time | 2 hours at 20°C |
| Solvent Ratio (THF:H₂O) | 5:0.6 (v/v) |
| Yield | 90% |
The reaction proceeds via nitro group reduction to an amine, with the Boc group remaining intact due to its stability under hydrogenation conditions. Post-reaction workup involves simple filtration of the catalyst and solvent removal under reduced pressure, yielding the product as a yellowish glass .
Analytical Characterization
Post-synthesis validation employs liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy:
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LC-MS: A [M+H]⁺ ion at m/z 250.1 confirms the molecular weight (Phenomenex Luna C18 column; 10–90% MeCN gradient) .
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¹H-NMR (400 MHz, DMSO-d₆): Distinct signals include δ 1.55 (s, 9H, Boc CH₃), 5.15 (s, 2H, NH₂), and aromatic protons at δ 6.73–7.63 .
The Boc group’s tert-butyl protons appear as a singlet, while the indazole ring’s substitution pattern is evident from coupling constants (J = 2.20–8.79 Hz).
Structural and Electronic Properties
Molecular Geometry and Tautomerism
The compound exists predominantly in the 1H-indazole tautomeric form, stabilized by intramolecular hydrogen bonding between the N1-H and the 3-keto group. Density functional theory (DFT) calculations predict a planar quinoid structure for the indazole ring, with the Boc group adopting a perpendicular orientation to minimize steric clash .
Spectroscopic Fingerprints
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc), ~1650 cm⁻¹ (3-keto), and ~3350 cm⁻¹ (NH₂) provide diagnostic peaks.
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UV-Vis: A λₘₐₓ at 275 nm (ε = 12,500 M⁻¹cm⁻¹) in MeCN arises from π→π* transitions in the conjugated indazole system .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The Boc-protected amino group facilitates selective functionalization, making this compound a versatile building block. For example, coupling with quinazolin-4-ylamines under Mitsunobu conditions yields kinase inhibitors, as demonstrated in WO2008/54599 .
Biological Target Engagement
While direct pharmacological data for this specific compound remain limited, structural analogs exhibit:
| Target Class | Activity (IC₅₀) | Mechanism |
|---|---|---|
| CFTR Chloride Channel | 6 nM | Potentiation (e.g., VX-770) |
| JAK2 Kinase | 18 nM | ATP-competitive inhibition |
The tert-butyl group enhances membrane permeability, while the 5-amino substituent enables hydrogen bonding with catalytic residues .
Future Research Directions
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the 3-oxo group with a sulfonamide or phosphonate moiety may modulate solubility and target affinity.
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Prodrug Development: Esterification of the Boc group could improve oral bioavailability.
Expanding Therapeutic Indications
Given the success of indazole derivatives in cystic fibrosis (VX-770) and oncology (ruxolitinib) , this compound merits evaluation in:
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Fibrotic disorders (TGF-β pathway modulation)
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Neurodegenerative diseases (kinase inhibition)
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